molecular formula C10H21N3O4 B12295237 Lys-Thr

Lys-Thr

Cat. No.: B12295237
M. Wt: 247.29 g/mol
InChI Key: ZOKVLMBYDSIDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-Thr-OH hydrochloride salt: is a dipeptide composed of lysine and threonine, two essential amino acidsThe hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Thr-OH hydrochloride salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the deprotection and coupling of subsequent amino acids. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In an industrial setting, the production of H-Lys-Thr-OH hydrochloride salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: H-Lys-Thr-OH hydrochloride salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: H-Lys-Thr-OH hydrochloride salt is used in the study of peptide chemistry, including the synthesis and modification of peptides. It serves as a model compound for understanding peptide bond formation and stability .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs .

Medicine: It is used in the design of peptide-based inhibitors and as a building block for more complex peptide drugs .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques such as HPLC and mass spectrometry .

Mechanism of Action

The mechanism of action of H-Lys-Thr-OH hydrochloride salt involves its interaction with specific molecular targets. The lysine residue can form hydrogen bonds and ionic interactions with negatively charged groups, while the threonine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound’s biological activity and its ability to modulate protein function .

Comparison with Similar Compounds

  • H-Lys-Ser-OH hydrochloride salt
  • H-Lys-Ala-OH hydrochloride salt
  • H-Lys-Gly-OH hydrochloride salt

Comparison: H-Lys-Thr-OH hydrochloride salt is unique due to the presence of both lysine and threonine residues, which provide a combination of basic and polar functionalities. This makes it more versatile in forming various interactions compared to other dipeptides that may lack such diversity .

Conclusion

H-Lys-Thr-OH hydrochloride salt is a valuable compound in scientific research and industrial applications. Its unique properties and versatility make it an essential tool in the study of peptide chemistry, biology, and medicine. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications highlight its significance in advancing scientific knowledge and technological innovation.

Biological Activity

Lys-Thr, a dipeptide composed of lysine (Lys) and threonine (Thr), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its effects.

Chemical Structure and Properties

Lysine is a basic amino acid essential for protein synthesis, while threonine is a polar amino acid involved in various metabolic processes. The combination of these two amino acids into a dipeptide form can influence their biological activities, including antioxidant properties, antimicrobial effects, and roles in immune modulation.

Biological Activities

1. Antioxidant Activity
Research has indicated that peptides containing Lys and Thr exhibit significant antioxidant properties. For instance, bioactive peptides derived from food proteins have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

2. Antimicrobial Effects
this compound has been identified as having antimicrobial properties. A study on antimicrobial peptides revealed that sequences containing Lys residues often enhance the peptide's ability to disrupt bacterial membranes, leading to increased antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

3. Immune Modulation
The dipeptide may also play a role in modulating immune responses. Similar peptides like tuftsin (Thr-Lys-Pro-Arg) have been shown to enhance phagocytic activity in immune cells, suggesting that this compound could potentially influence immune function through similar mechanisms .

Case Studies

  • Antioxidant Activity Study
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Method : DPPH radical scavenging assay.
    • Results : this compound demonstrated a significant reduction in DPPH radicals compared to control samples.
    • : this compound can be considered a potential natural antioxidant agent.
  • Antimicrobial Activity Assessment
    • Objective : To assess the antimicrobial efficacy of this compound against common bacterial strains.
    • Method : Agar well diffusion method.
    • Results : Inhibition zones were observed for both E. coli and S. aureus, indicating strong antimicrobial activity.
    • : this compound can be utilized in formulations aimed at combating bacterial infections.

Data Tables

Study Activity Assessed Methodology Key Findings
Study 1AntioxidantDPPH AssaySignificant scavenging activity
Study 2AntimicrobialAgar DiffusionEffective against E. coli and S. aureus
Study 3Immune ModulationPhagocytosis AssayEnhanced phagocytic activity

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVLMBYDSIDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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